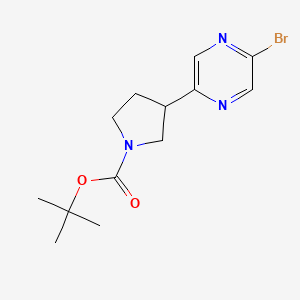

2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine is a chemical compound that features a pyrazine ring substituted with a bromine atom and a pyrrolidinyl group protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions using pyrrolidine derivatives.

Protection with Boc Group: The pyrrolidinyl group is then protected with a Boc group using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free pyrrolidinyl group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.

Major Products

Substitution Reactions: Formation of substituted pyrazine derivatives.

Deprotection Reactions: Formation of 2-Bromo-5-(pyrrolidin-3-yl)pyrazine.

Coupling Reactions: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

Therapeutic Applications

A. Cannabinoid Receptor Modulation

One of the most promising applications of 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine is its role as a preferential agonist of the Cannabinoid Receptor 2 (CB2). Research indicates that compounds with similar structures can be effective in treating various conditions such as:

- Pain Management: The modulation of CB2 receptors has been linked to analgesic effects, making this compound a candidate for pain relief therapies.

- Inflammatory Diseases: Its potential in treating conditions like inflammatory bowel disease and other systemic inflammatory disorders has been noted in recent studies .

B. Cancer Therapeutics

The compound's pyrazine core is associated with several anticancer activities. Pyrazine derivatives have been explored for their ability to inhibit key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH), which plays a crucial role in the glycolytic pathway of cancer cells. Inhibitors targeting LDH have shown promise in reducing lactate production and inhibiting tumor growth in various cancer cell lines .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing their activity. The presence of the bromine atom and the pyrrolidinyl group can affect the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-5-(pyrrolidin-1-yl)pyrazine

- 5-Bromopyridine-3-boronic acid

- 1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-one

Uniqueness

2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine is unique due to the presence of the Boc-protected pyrrolidinyl group, which provides additional stability and allows for selective deprotection. This feature distinguishes it from other similar compounds and enhances its versatility in synthetic applications.

Biological Activity

2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological effects, particularly in the context of antiviral and antibacterial activities. The following sections will explore its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a brominated pyrazine core substituted with a N-Boc-protected pyrrolidine group. The synthesis of this compound typically involves the bromination of 5-(N-Boc-pyrrolidin-3-yl)pyrazine, which can be achieved through various methods including electrophilic aromatic substitution.

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrazine derivatives, particularly their effectiveness against flaviviruses such as Zika virus. A series of 2,5,6-trisubstituted pyrazines have been identified as potent allosteric inhibitors of Zika virus protease (ZVpro), with IC50 values as low as 130 nM . These compounds exhibit significant inhibitory effects on viral replication, making them promising candidates for drug development against flavivirus infections.

| Compound | IC50 (nM) | Activity |

|---|---|---|

| Compound 47 | 200 | Zika virus protease inhibitor |

| Compound 103 | 300–600 | Inhibits Zika virus replication in cells |

Antibacterial Activity

The antibacterial properties of pyrazine derivatives have also been documented. For instance, various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The structure of these compounds plays a crucial role in their bioactivity. A review indicated that modifications to the pyrazine ring can enhance or diminish antibacterial efficacy .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | E. coli | 50 |

| Compound B | S. aureus | 75 |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. Modifications to the N-Boc group or the introduction of additional substituents on the pyrazine ring can significantly influence its potency and selectivity against various biological targets.

- Substituent Effects : Introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the pyrazine ring, affecting its interaction with biological targets.

- Chain Length Variations : Variations in the length of substituents attached to the nitrogen atom in the pyrrolidine ring can lead to changes in activity, as longer chains may hinder binding affinity due to steric effects .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Zika Virus Inhibition : A study demonstrated that certain pyrazine derivatives effectively inhibited Zika virus replication in vitro and in vivo models, showcasing their potential as antiviral agents .

- Antibacterial Testing : Research involving various pyrazine derivatives indicated promising results against clinically relevant bacterial strains, suggesting that modifications to the pyrazine framework could yield effective antibacterial agents .

Properties

Molecular Formula |

C13H18BrN3O2 |

|---|---|

Molecular Weight |

328.20 g/mol |

IUPAC Name |

tert-butyl 3-(5-bromopyrazin-2-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H18BrN3O2/c1-13(2,3)19-12(18)17-5-4-9(8-17)10-6-16-11(14)7-15-10/h6-7,9H,4-5,8H2,1-3H3 |

InChI Key |

CUWXUQXOLAYZQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CN=C(C=N2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.